molecular formula C10H6ClO2P B3280807 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine CAS No. 72310-28-2

2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine

Cat. No. B3280807
CAS RN: 72310-28-2
M. Wt: 224.58 g/mol
InChI Key: VVKNLQOLORCUNS-UHFFFAOYSA-N
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Description

2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine is a chemical compound with the molecular formula C10H6ClO2P . It is also known by other names such as 2-Chloronaphtho[1,8-de]-1,3,2-dioxaphosphorin .


Synthesis Analysis

The synthesis of this compound involves several steps . The direct reaction of lithiated naphtho[1,8-cd]-1,2-dithiole with PCl3 in THF does not lead to the preferred compound. Thus, lithiated naphtho[1,8-cd]-1,2-dithiole was reacted with one equivalent of (diethylamino)dichlorophosphine giving 2-(diethylamino)-naphtho[1,8-de][1,3,2]dithiaphosphinine .


Molecular Structure Analysis

The molecular weight of this compound is 224.58 . More detailed structural analysis would require specific experimental data such as X-ray diffraction or NMR spectroscopy .

Scientific Research Applications

Chemical Reactions and Derivatives

2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine, a variant of the 1,3,2-dioxaphosphinine class of compounds, is involved in various chemical reactions leading to the synthesis of different derivatives. For instance, its reaction with chloral and hexafluoroacetone results in the formation of compounds like 2-chlorocarbonylphenyl 2,2-dichlorovinyl phosphonate and derivatives of 1,3,2-benzodioxaphosphepine (Mironov et al., 2011). Such reactions contribute to expanding the chemical diversity and potential applications of these compounds in scientific research.

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound derivatives is an active area of research. For example, novel benzo[e][1,3,2]diazaphosphinino[1,6-c][1,3,2]oxazaphosphinines were synthesized from reactions involving these derivatives (Ali et al., 2019). These syntheses are crucial for the development of new molecules with potential applications in various fields, including pharmaceuticals and materials science.

Applications in NMR Spectroscopy

This compound derivatives are used in NMR (Nuclear Magnetic Resonance) spectroscopy. For instance, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, is utilized as a reagent in quantitative 31P NMR analysis for the study of hydroxyl groups in lignins (Granata & Argyropoulos, 1995). Such applications are important for understanding complex molecular structures and reactions.

Antibacterial Activity

Compounds synthesized from this compound show antibacterial properties. For instance, certain derivatives were evaluated and exhibited moderate antibacterial activity, expanding the potential of these compounds in medicinal chemistry (Prasad et al., 2006).

Safety and Hazards

The safety data sheet for 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-chloro-2,4-dioxa-3-phosphatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClO2P/c11-14-12-8-5-1-3-7-4-2-6-9(13-14)10(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKNLQOLORCUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OP(OC3=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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